molecular formula C9H9F4NO B13524749 (S)-2-Amino-2-(2-fluoro-3-(trifluoromethyl)phenyl)ethan-1-ol

(S)-2-Amino-2-(2-fluoro-3-(trifluoromethyl)phenyl)ethan-1-ol

Cat. No.: B13524749
M. Wt: 223.17 g/mol
InChI Key: GOVQSPRLECVDKT-SSDOTTSWSA-N
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Description

(2S)-2-Amino-2-[2-fluoro-3-(trifluoromethyl)phenyl]ethan-1-ol is an organic compound with the molecular formula C9H8F4O. This compound is characterized by the presence of a trifluoromethyl group and a fluorine atom attached to a phenyl ring, along with an amino group and a hydroxyl group on an ethan-1-ol backbone. It is a chiral molecule, with the (2S) configuration indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the trifluoromethylation of a suitable precursor, such as a phenyl derivative, using reagents like trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source . The amino and hydroxyl groups can be introduced through subsequent reactions, such as nucleophilic substitution or reduction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-2-[2-fluoro-3-(trifluoromethyl)phenyl]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the amino group can produce a primary or secondary amine.

Scientific Research Applications

(2S)-2-Amino-2-[2-fluoro-3-(trifluoromethyl)phenyl]ethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism by which (2S)-2-amino-2-[2-fluoro-3-(trifluoromethyl)phenyl]ethan-1-ol exerts its effects depends on its specific interactions with molecular targets. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The amino and hydroxyl groups can form hydrogen bonds with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-ol: Similar structure but lacks the amino group.

    (2S)-2-Amino-2-[2-fluoro-4-(trifluoromethyl)phenyl]ethan-1-ol: Similar structure with a different position of the fluorine atom.

Uniqueness

The unique combination of the trifluoromethyl group, fluorine atom, amino group, and hydroxyl group in (2S)-2-amino-2-[2-fluoro-3-(trifluoromethyl)phenyl]ethan-1-ol gives it distinct chemical and physical properties. These properties can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H9F4NO

Molecular Weight

223.17 g/mol

IUPAC Name

(2S)-2-amino-2-[2-fluoro-3-(trifluoromethyl)phenyl]ethanol

InChI

InChI=1S/C9H9F4NO/c10-8-5(7(14)4-15)2-1-3-6(8)9(11,12)13/h1-3,7,15H,4,14H2/t7-/m1/s1

InChI Key

GOVQSPRLECVDKT-SSDOTTSWSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)C(F)(F)F)F)[C@@H](CO)N

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)F)C(CO)N

Origin of Product

United States

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